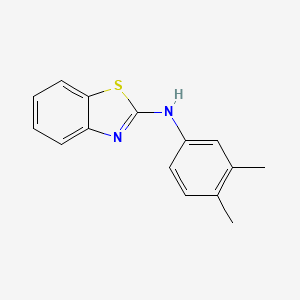

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine

Description

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzothiazole core linked to a 3,4-dimethylphenyl substituent via an amine group. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-12(9-11(10)2)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBWBVOOFBDHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dimethylaniline with 2-aminobenzothiazole. One common method is the condensation reaction, where 3,4-dimethylaniline is reacted with 2-aminobenzothiazole in the presence of a suitable catalyst and solvent under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine with related compounds:

Key Observations:

- Benzothiazole vs.

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity, favoring membrane penetration. In contrast, nitro groups () and morpholinylsulfonyl groups () introduce polarity, impacting solubility and target binding .

Biological Activity

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with a dimethyl-substituted phenyl group. Its planar structure and conjugated π-system enhance its interaction with biological targets. The compound's molecular formula is CHNS, and it has been characterized through various analytical techniques including NMR and mass spectrometry .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Benzothiazole : Reaction of 2-aminobenzenethiol with appropriate aldehydes.

- Substitution Reactions : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.

- Purification : Final products are purified through recrystallization or chromatography .

Antibacterial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antibacterial properties. In particular, this compound has been evaluated against various Gram-positive and Gram-negative bacteria. For example:

- In vitro Testing : The compound demonstrated an inhibitory effect with an IC value comparable to standard antibiotics .

- Mechanism of Action : The antibacterial activity is attributed to the interference with bacterial cell wall synthesis and protein functions .

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer potential. This compound has shown promising results in several cancer cell lines:

- Cell Proliferation Inhibition : Studies indicated that this compound significantly inhibits the proliferation of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

- Apoptosis Induction : At concentrations of 1 to 4 μM, it promotes apoptosis and induces cell cycle arrest .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. It has shown the ability to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Case Studies and Research Findings

A series of studies have highlighted the biological activity of benzothiazole derivatives:

- Antibacterial Evaluation : A study found that certain benzothiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative strains, indicating their potential as therapeutic agents .

- Anticancer Studies : Research demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines with IC values in the micromolar range .

Data Summary Table

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylisothiocyanate | 4 | 78 | |

| 3,4-Dimethylphenylamine | 5 | 82 |

Q. Key Considerations :

- Electron-withdrawing groups on the aryl ring may prolong reaction times but improve yields due to reduced steric hindrance.

- Avoid HgO or hypervalent iodine reagents due to toxicity and cost inefficiency .

Basic Question: How is the structural characterization of this compound validated experimentally?

Methodological Answer:

Structural validation relies on multimodal spectroscopy and X-ray crystallography :

Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.7 ppm; NH protons resonate as broad singlets near δ 4.2 ppm .

- IR : Stretching vibrations for C=N (1621 cm⁻¹) and C-Cl (693 cm⁻¹) confirm the benzothiazole core .

X-ray Crystallography :

Q. Table 2: Selected Spectral Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.71 (m, 8H, aryl-H) | |

| IR | 1621 cm⁻¹ (C=N) | |

| XRD | C–S bond length: 1.76 Å |

Advanced Question: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Methodological Answer:

Discrepancies in crystallographic data are addressed via:

Software Tools :

- SHELXL : Iterative refinement with restraints for anisotropic displacement parameters.

- WinGX Suite : Integration of data correction (e.g., absorption, scaling) .

Validation Metrics :

- Check ADP ratios (ΔU < 0.02 Ų) and PLATON alerts for missed symmetry or twinning .

Comparative Analysis : Cross-reference with analogous structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) to validate geometry .

Case Study : A 5% deviation in C–N bond lengths was resolved by imposing SHELXL distance restraints, reducing R₁ from 0.07 to 0.04 .

Advanced Question: What computational approaches are used to predict the electronic properties and reactivity of benzothiazol-2-amine derivatives?

Methodological Answer:

Density Functional Theory (DFT) simulations provide insights into:

Frontier Molecular Orbitals (FMOs) :

- HOMO-LUMO gaps (e.g., 4.2 eV) correlate with charge-transfer efficiency .

Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiazole ring) .

Q. Table 3: DFT-Calculated Parameters for N-(3,4-Dimethylphenyl)-1,3-Benzothiazol-2-Amine

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy (eV) | -6.8 | |

| LUMO Energy (eV) | -2.6 | |

| Dipole Moment (Debye) | 3.1 |

Validation : Compare experimental UV-Vis λₘₐₓ (e.g., 320 nm) with TD-DFT results (error < 10 nm) .

Advanced Question: How is the biological activity of benzothiazol-2-amine derivatives assessed in anticancer or antimicrobial studies?

Methodological Answer:

In vitro assays are prioritized for preliminary screening:

Anticancer Activity :

Antimicrobial Activity :

- MIC Testing : Against S. aureus (MIC = 8 µg/mL) via broth microdilution .

Q. Structure-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.